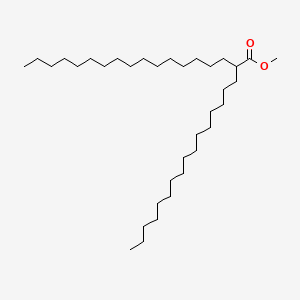

Methyl 2-hexadecyloctadecanoate

Description

Overview of Branched Chain Fatty Acid Methyl Esters (BCFAMEs) in Chemical Research

Branched-chain fatty acid methyl esters (BCFAMEs) are a subclass of fatty acid methyl esters (FAMEs) distinguished by the presence of one or more alkyl branches along their primary aliphatic chain. In chemical research, FAMEs are frequently used derivatives of fatty acids for analysis, especially in gas chromatography (GC) and mass spectrometry (MS), owing to their volatility and favorable chromatographic characteristics.

BCFAMEs are found in various biological systems. They are notable components of the cell membranes in certain bacteria, where the branching influences membrane fluidity and stability. nih.gov They are also found in the skin secretions of animals, such as the vernix caseosa that coats human newborns. nih.gov The position and number of these branches significantly affect the molecule's physical properties. For example, branching can disrupt the orderly packing of fatty acid chains, which generally lowers the melting point and alters viscosity. This has prompted research into BCFAMEs as potential additives to improve the cold-flow properties of biodiesel.

The structural analysis of BCFAMEs is a primary focus in analytical chemistry. Techniques like tandem mass spectrometry (MS/MS) are crucial for accurately determining the location of the alkyl branches on the fatty acid chain. researchgate.netnih.gov

Significance of Methyl 2-hexadecyloctadecanoate as a Model Compound for Advanced Studies

This compound is a saturated fatty acid methyl ester with a complex, highly branched structure. Its systematic name indicates a methyl ester of an octadecanoic (18-carbon) acid backbone, which is substituted at the second carbon position with a hexadecyl (16-carbon) chain. This results in a large molecule with a total of 35 carbon atoms.

While specific research focused exclusively on this compound is limited, its well-defined, highly-branched structure makes it an ideal model compound for several areas of advanced study. Its significance lies in its potential to help researchers understand the fundamental impact of extreme branching on the physicochemical properties of long-chain esters. By studying a pure, characterizable compound like this, scientists can systematically investigate structure-property relationships that are often obscured in the complex, naturally occurring mixtures of BCFAMEs. researchgate.netnih.gov It can serve as a standard for developing and validating analytical methods for identifying and quantifying other highly branched long-chain esters in complex matrices.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17658-53-6 |

| Molecular Formula | C₃₅H₇₀O₂ |

| Molecular Weight | 522.93 g/mol |

This interactive table is based on data from chemical supplier databases. bldpharm.com

Historical Context of Complex Ester Synthesis and Characterization

The synthesis of esters is a fundamental transformation in organic chemistry with a long history. The Fischer-Speier esterification, first reported in 1895, remains a widely used method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. mdpi.com Over the decades, numerous other methods have been developed to form ester bonds, addressing challenges such as steric hindrance and the presence of sensitive functional groups. researchgate.netrsc.org The synthesis of complex, sterically hindered esters, such as those with branching near the carboxyl group, has historically been a significant challenge, often requiring specialized reagents and reaction conditions.

The characterization of BCFAMEs has also evolved significantly. While gas chromatography can separate many fatty acid esters, the unambiguous identification of branch points in isomeric BCFAMEs has been a persistent analytical problem, as isomers often have very similar mass spectra under standard electron ionization (EI). nih.gov A key advancement came with the application of low-energy tandem mass spectrometry (MS/MS) to the molecular ions of BCFAMEs, which generates characteristic fragments that allow for the precise assignment of branch locations. researchgate.netnih.govacs.org This technique, highlighted in a pivotal 1993 study by Zirrolli and Murphy, and later expanded upon, has become indispensable for the structural elucidation of complex branched lipids. researchgate.netnih.gov

Current Research Landscape and Gaps Pertaining to Highly Branched Long-Chain Esters

Current research into long-chain and highly branched esters spans several fields. In materials science, there is interest in how branching affects the properties of lubricants and polymers. srce.hr For instance, branching in the alcohol or acid portion of an ester can dramatically lower its pour point, which is advantageous for low-temperature applications. srce.hr In biochemistry, research is ongoing to understand the biosynthesis of very-long-chain fatty acids (VLCFAs) and their branched-chain counterparts in mammals, with enzymes like the ELOVL family being identified as key players. nih.gov

Despite this progress, significant gaps in the research landscape remain. A major challenge is the lack of commercially available standards for many specific, highly-branched ester isomers. Most studies have focused on relatively simple iso- and anteiso- branching (a methyl group at the penultimate or antepenultimate carbon, respectively) or on complex mixtures. nih.govresearchgate.netnih.gov There is a scarcity of research on the synthesis and detailed physicochemical characterization of individual, very-long-chain esters with large alkyl groups as branches, such as this compound. This gap hinders a deeper understanding of how such extreme branching influences material properties like crystallinity, viscosity, and thermal stability. The synthesis of a precursor, methyl 2-cyano-2-hexadecyloctadecanoate, has been described, suggesting a viable pathway to the target compound. tdl.org

Scope and Objectives of Academic Inquiry into this compound

The limited body of research specifically on this compound defines a clear scope for future academic inquiry. The primary objectives of such research would be to:

Develop an efficient synthesis: A key objective would be to synthesize this compound in high purity. A potential route could involve the hydrolysis and decarboxylation of its cyano-ester precursor, followed by esterification. tdl.org

Perform comprehensive characterization: Once synthesized, the compound would need to be thoroughly characterized using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and high-resolution mass spectrometry, to confirm its structure.

Investigate physicochemical properties: A central goal would be to measure its key physical properties, such as melting point, boiling point, viscosity, and thermal stability. These data would provide valuable benchmarks for understanding the impact of its unique structure.

Utilize as an analytical standard: The pure compound could be used to develop and validate chromatographic and mass spectrometric methods for the detection and quantification of other highly branched long-chain esters in complex biological or industrial samples.

Explore potential applications: Based on its properties, research could explore its potential use as a specialty lubricant, a component in phase-change materials, or as a building block for novel polymers or surfactants.

Table 2: Synthesis of a Precursor, Methyl 2-cyano-2-hexadecyloctadecanoate

| Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| Methyl 2-cyanoacetate, 1-bromohexadecane | Potassium carbonate (K₂CO₃), DMF, 60 °C | Methyl 2-cyano-2-hexadecyloctadecanoate | 86% |

This interactive table is based on a synthetic procedure reported in the literature. tdl.org

Properties

IUPAC Name |

methyl 2-hexadecyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H70O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34(35(36)37-3)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANORRUFCGHSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H70O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 Hexadecyloctadecanoate and Its Analogues

Strategies for the Construction of Branched Aliphatic Chains in Fatty Acid Derivatives

The creation of a branched aliphatic chain, the core structure of methyl 2-hexadecyloctadecanoate, requires specific and controlled chemical reactions.

Carbon-Carbon Bond Forming Reactions for Chain Elongation (e.g., Grignard-type, Wittig)

Grignard Reactions: A prominent method for constructing the carbon skeleton of branched-chain fatty acids involves the use of Grignard reagents. These organomagnesium halides are powerful nucleophiles that can attack electrophilic carbon centers, such as those in aldehydes or esters, to form new carbon-carbon bonds. For instance, a gram-scale synthesis of terminally-branched iso-fatty acids has been developed starting from methyl undec-10-enoate (B1210307) or various lactones. beilstein-journals.org This approach utilizes the addition of methylmagnesium bromide to an ester or lactone, followed by selective reduction of the resulting tertiary alcohol to create the characteristic branched structure. beilstein-journals.org The versatility of this method allows for the preparation of a range of iso-fatty acids through homologation or dehomologation reactions. beilstein-journals.org Organocopper(I) ate complexes derived from Grignard reagents have also proven effective in synthesizing fatty acid esters in good yields. harvard.edu This method is noted for its high efficiency in utilizing the starting Grignard reagent and the convenient work-up of the product mixtures. harvard.edu

Wittig Reaction: The Wittig reaction is another cornerstone of organic synthesis, particularly for the formation of carbon-carbon double bonds, which can then be hydrogenated to form saturated alkyl chains. This reaction involves the interaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. numberanalytics.com It is a crucial tool for synthesizing complex molecules, including unsaturated fatty acids. numberanalytics.comjgpt.co.in The stereoselectivity of the Wittig reaction is a significant advantage, allowing for the controlled formation of either (Z)- or (E)-alkenes, which is particularly important in the synthesis of specific isomers of unsaturated fatty acids. nih.govtandfonline.com For example, a stereoselective synthesis of marine-derived methyl-branched dienoic acids was achieved using a (Z)-selective Wittig olefination as the key carbon-carbon bond-forming step. tandfonline.comtandfonline.com

Stereoselective Synthesis of Branched Structures

Achieving the correct stereochemistry at the branch point is a critical aspect of synthesizing many biologically active branched fatty acids. Stereoselective synthesis aims to produce a specific stereoisomer with high purity.

The synthesis of methyl-branched fatty acids often relies on the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the reactions. For instance, the synthesis of certain methyl-branched eicosadienoic acids from a marine sponge was accomplished through a strategy based on the (Z)-selective Wittig olefination of specifically prepared synthons. tandfonline.comtandfonline.com This highlights the importance of combining powerful bond-forming reactions with stereochemical control to access complex natural products.

In some cases, the stereochemistry is introduced early in the synthetic sequence. For example, the synthesis of (R)-tuberculostearic acid has been achieved from commercially available nonanal (B32974) in a multi-step process. rug.nl This chiral fatty acid can then be incorporated into more complex lipid structures. rug.nl

Esterification Protocols for Methyl Esters

Once the desired branched fatty acid carbon skeleton is constructed, the final step is typically the formation of the methyl ester. Several methods are available for this transformation.

Fischer Esterification Variants for Long-Chain Fatty Acids

The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. cerritos.edu For long-chain fatty acids, this reaction is often performed using catalysts like sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. csic.esresearchgate.net To drive the equilibrium towards the ester product, an excess of the alcohol (in this case, methanol) is typically used. cerritos.edu

The reaction is generally considered thermoneutral, meaning that temperature has a minimal effect on the equilibrium constant. ucr.ac.cr However, kinetic factors are important, and the steric hindrance of both the long-chain fatty acid and the alcohol can influence the reaction rate. ucr.ac.cr For industrial-scale production, reactive distillation can be employed to continuously remove the water byproduct, thereby shifting the equilibrium and achieving higher conversion rates. ucr.ac.cr Ferric chloride hexahydrate has also been identified as an effective catalyst for the esterification of long-chain fatty acids and alcohols, offering high yields under relatively mild conditions. researchgate.net

Transesterification Approaches for Methyl Ester Formation

Transesterification is another major route for the synthesis of fatty acid methyl esters (FAMEs), particularly from triglycerides found in vegetable oils and animal fats. acs.orgallenpress.com This process involves reacting the oil or fat with an alcohol, typically methanol, in the presence of a catalyst. acs.org

Both acid and base catalysts can be employed for transesterification. allenpress.com Base-catalyzed transesterification, often using sodium hydroxide (B78521) or sodium methoxide, is generally faster and occurs at lower temperatures and pressures. researchgate.net However, it is sensitive to the presence of free fatty acids (FFAs) in the feedstock. google.com Acid-catalyzed transesterification, while slower, is more tolerant of high FFA content. researchgate.net A two-step process is sometimes used for feedstocks with high FFA levels, involving an initial acid-catalyzed esterification of the FFAs followed by a base-catalyzed transesterification of the triglycerides. google.com

Heterogeneous catalysts, such as mixed metal oxides, are also being developed to simplify catalyst recovery and product purification. nih.gov

Green Chemistry Approaches in Methyl Ester Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis, in line with the principles of green chemistry. rsc.org

In the context of methyl ester synthesis, this includes the use of renewable feedstocks like non-edible vegetable oils and waste cooking oils. rsc.orgnih.gov The development of solid acid and base catalysts is a key area of research, as they can be easily separated from the reaction mixture and reused, reducing waste and simplifying the process. csic.esrsc.org

Enzymatic catalysis, using lipases, offers a green alternative to traditional chemical catalysts. researchgate.netnih.gov Lipase-catalyzed transesterification can be performed under mild conditions, often solvent-free, and produces high-purity products with minimal byproducts. nih.govrsc.org Researchers are actively exploring the immobilization of lipases to enhance their stability and reusability, making enzymatic processes more economically viable for industrial applications. nih.gov

Novel Synthetic Routes and Catalyst Development

Recent advancements in synthetic organic chemistry have led to the development of novel routes for the synthesis of branched esters, including analogues of this compound. These methods often employ sophisticated catalyst systems to control regioselectivity and enantioselectivity.

Catalytic alkoxycarbonylation of long-chain olefins is a powerful method for the synthesis of branched esters. This reaction involves the addition of an alcohol and carbon monoxide across a carbon-carbon double bond, catalyzed by a transition metal complex, typically based on palladium. The reaction can be directed to produce either linear or branched esters by careful selection of the catalyst and reaction conditions.

For the synthesis of a compound like this compound, a potential olefinic precursor would be an alkene with a total of 34 carbon atoms, which could then be subjected to alkoxycarbonylation with methanol. The key challenge lies in controlling the regioselectivity to favor the formation of the 2-substituted ester.

Research on the isomerizing alkoxycarbonylation of internal olefins has shown that palladium catalysts, in conjunction with specific phosphine (B1218219) ligands, can achieve high selectivity for linear α,ω-dicarboxylates. acs.org In these systems, a rapid isomerization of the double bond occurs, and the terminal palladium alkyl species is preferentially formed, leading to the linear product. acs.org However, by modifying the ligand environment and reaction parameters, the formation of branched esters can be favored. For instance, the use of bulky bidentate phosphine ligands can influence the steric environment around the metal center, thus affecting the regioselectivity of the CO insertion.

A study on the palladium-catalyzed alkoxycarbonylation of methyl oleate (B1233923) demonstrated the formation of both linear and branched diesters. Mechanistic studies revealed that while the linear acyl intermediate undergoes methanolysis readily, the branched acyl intermediate is more resistant. d-nb.info This suggests that overcoming the final methanolysis step for sterically hindered branched esters is a critical aspect of catalyst design.

| Catalyst System | Olefin Substrate | Alcohol | Product Type | Key Findings |

| [Pd(OAc)₂]/dtbpx/MSA | Internal unsaturated fatty acids | Methanol | Linear α,ω-dicarboxylates | High selectivity for linear products via isomerizing carbonylation. acs.org |

| (dtbpx)Pd(OTf) | Methyl oleate | Various alcohols | Unsymmetrical diesters | Avoids the need for excess acid, allowing for the synthesis of unsymmetrical products. acs.org |

| Pd(II)-hydride with bidentate phosphine | Methyl 10-undecenoate | Methanol | Linear and branched diesters | The catalytic cycle involves multiple intermediates, and selectivity is determined early in the cycle. researchgate.net |

The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. wikipedia.org While traditionally applied to aromatic substrates, analogous electrophilic additions to alkenes can be used to synthesize branched-chain carboxylic acids. This approach could potentially be adapted for the synthesis of precursors to this compound.

A notable development in this area is the Lewis acid-induced hydro-alkylation of alkenes using alkyl chloroformates. This method allows for the formation of saturated alkyl-branched fatty compounds. uni-oldenburg.de For example, the reaction of an unsaturated fatty acid with an alkyl chloroformate in the presence of a Lewis acid like ethylaluminum sesquichloride can yield a well-defined alkyl-branched oleochemical. uni-oldenburg.de

To synthesize a precursor for this compound using this methodology, one could envision the reaction of a long-chain alkene with a suitable chloroformate derivative. However, several challenges exist. Friedel-Crafts type reactions with alkenes can often lead to oligo- and polymerization rather than the desired monoalkylation product. uni-oldenburg.de Furthermore, carbocation rearrangements are a common side reaction, which can lead to a mixture of isomers. rsc.orgnih.gov

The synthesis of malyngamide M, a natural product containing a long-chain fatty acid derivative, involved an intramolecular Friedel-Crafts alkylation step, demonstrating the applicability of this reaction in complex natural product synthesis. rsc.orgnih.gov

| Reaction Type | Substrates | Catalyst/Reagent | Product Type | Challenges |

| Lewis acid-induced hydro-alkylation | Unsaturated fatty compounds, Alkyl chloroformates | Ethylaluminum sesquichloride | Saturated alkyl-branched fatty compounds | Potential for oligo/polymerization. uni-oldenburg.de |

| Friedel-Crafts alkylation of alkenes | Alkenes, Alkyl halides | Strong Lewis acids (e.g., AlCl₃) | Alkylated products | Carbocation rearrangements, polyalkylation. wikipedia.orgrsc.orgnih.gov |

Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative for the production of branched esters. nih.gov Lipases can catalyze esterification reactions under mild conditions, often in solvent-free systems, leading to high-purity products. nih.gov

The synthesis of branched-chain esters using enzymes can be more complex than that of their linear counterparts, especially when the branching is on the carboxylic acid moiety. This is due to steric hindrance near the active site of the enzyme. nih.gov However, studies have shown that immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), are effective catalysts for the synthesis of branched esters from branched acids and branched alcohols. nih.gov

For a target molecule like this compound, an enzymatic approach would involve the esterification of 2-hexadecyloctadecanoic acid with methanol. Research on the enzymatic synthesis of other branched esters, such as 2-ethylhexyl 2-methylhexanoate, has demonstrated that high conversions (up to 99%) can be achieved by optimizing reaction parameters like temperature and substrate molar ratio. nih.gov It was noted that an excess of the alcohol substrate might be necessary to drive the reaction to completion due to potential evaporation at elevated temperatures. nih.gov

The chain length and branching of the alcohol substrate can also influence the efficiency of the enzymatic synthesis. Studies have shown that the esterification rate tends to decrease with increasing length and branching of the alcohol's hydrocarbon chain. longdom.org

| Enzyme | Substrates | Key Findings |

| Novozym® 435 (immobilized Candida antarctica lipase B) | 2-methylhexanoic acid, 2-ethylhexanol | Achieved up to 99% conversion in a solvent-free medium. An excess of alcohol was beneficial. nih.gov |

| Porcine pancreas lipase | Butyric acid, Various aliphatic alcohols (C4-C11) | Increased alcohol chain length and branching slowed the reaction. longdom.org |

| Candida rugosa lipase (immobilized) | Valeric acid, 1-pentanol | Immobilization in microemulsion-based organogels enhanced ester synthesis. nih.gov |

Purification Techniques for High Purity this compound

Achieving high purity for long-chain branched esters like this compound is crucial for many applications. The similarity in physical properties between the target compound and potential impurities, such as isomers and unreacted starting materials, necessitates the use of advanced purification techniques.

Advanced Distillation and Crystallization Methods

Distillation: Fractional distillation under reduced pressure is a common technique for separating fatty acid esters. macbeth-project.eu Due to the high molecular weight and consequently high boiling point of this compound, vacuum distillation is essential to prevent thermal degradation. For complex mixtures of long-chain esters, spinning-band distillation at low pressure has been effectively used to separate fractions based on chain length. iastate.edu

Crystallization: Solvent crystallization is a powerful method for purifying long-chain esters. The choice of solvent is critical, and acetone (B3395972) is often an effective solvent for recrystallizing esters. nist.gov The process involves dissolving the crude ester in the solvent at an elevated temperature and then cooling the solution to induce crystallization of the desired product, leaving impurities in the mother liquor. nist.gov For very similar compounds, multiple crystallization steps may be necessary. Low-temperature crystallization, sometimes using solid carbon dioxide-acetone baths, can be employed to separate esters with very close physical properties. iastate.edu

A study on the purification of long-chain n-paraffins and esters found that solution recrystallization from acetone was a quick and effective method for removing homologous impurities. nist.gov Similarly, processes have been developed for the purification of long-chain fatty alcohols through crystallization from solvents like heptane (B126788) or light gasoline, separating linear from branched fractions. google.com

Chromatographic Purification Strategies

When distillation and crystallization are insufficient to achieve the desired purity, chromatographic methods are employed.

Adsorption Chromatography: Column chromatography using an adsorbent like alumina (B75360) can be used to remove polar impurities, such as hydroxy compounds, from ester mixtures. iastate.edu

Reversed-Phase Chromatography: Reversed-phase medium-pressure liquid chromatography (RP-MPLC) and high-performance liquid chromatography (RP-HPLC) are highly effective for separating esters based on their hydrophobicity. Recent studies on the purification of omega-3 fatty acid ethyl esters have shown that RP-MPLC using an AQ-C18 stationary phase can achieve high purity (over 90%) and good recovery rates. mdpi.com This technique separates esters based on both chain length and the degree of unsaturation.

Gel Permeation and Size Exclusion Chromatography: For very high molecular weight esters or for separating oligomeric impurities, gel permeation chromatography (GPC) or size exclusion chromatography (SEC) can be utilized. These methods separate molecules based on their size in solution. nih.govnih.gov

The preparation of ester derivatives for chromatographic analysis is a well-established field, and the purification of the final ester product often employs similar chromatographic principles. aocs.org

| Technique | Principle | Application Example | Reference |

| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Fractionation of long-chain fatty acid methyl esters. | macbeth-project.euiastate.edu |

| Solvent Crystallization | Separation based on differential solubility at varying temperatures. | Purification of methyl stearate (B1226849) from homologous impurities using acetone. | nist.gov |

| Adsorption Chromatography | Separation based on polarity using a solid adsorbent. | Removal of polar impurities from lanolin-derived methyl esters using alumina. | iastate.edu |

| Reversed-Phase MPLC/HPLC | Separation based on hydrophobicity. | Purification of omega-3 fatty acid ethyl esters. | mdpi.com |

Biochemical and Environmental Significance

: An Uncharted Territory

Detection and Quantification in Biological Matrices

Specific methods for the detection and quantification of Methyl 2-hexadecyloctadecanoate in biological matrices such as microbial biomass or plant extracts have not been described in the literature.

Generally, the analysis of fatty acid methyl esters, including branched-chain variants, is well-established and typically involves gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). creative-proteomics.comunlv.edumdpi.com These techniques allow for the separation and identification of various fatty acid esters in complex samples. unlv.edumdpi.com Sample preparation often involves lipid extraction followed by a derivatization step to convert fatty acids to their methyl esters for improved volatility and chromatographic performance. unlv.eduresearchgate.net While these general methods would likely be adaptable for this compound, no studies have specifically validated or applied them for this purpose.

Environmental Fate and Transport Mechanisms: A Path Yet to Be Studied

Biodegradation Pathways in Soil and Aquatic Environments

There is no available data on the specific biodegradation pathways of this compound in soil and aquatic environments.

For the broader category of fatty acid methyl esters, biodegradation is a recognized environmental fate process. epa.gov The rate and extent of biodegradation are influenced by several factors, including the length and branching of the alkyl chains. nih.govresearchgate.netacs.org Generally, ester groups can increase a compound's susceptibility to degradation. nih.gov Studies on long-chain esters suggest that increasing chain length can sometimes decrease the rate of biodegradation. acs.orgnih.gov Guerbet alcohols and their derivatives, a class to which the parent alcohol of this ester belongs, are noted for their biodegradability. google.com

Sorption and Leaching Characteristics in Environmental Compartments

Specific data regarding the sorption and leaching characteristics of this compound in different environmental compartments is not available.

The environmental mobility of fatty acid methyl esters is generally low due to their insolubility in water, which suggests they are likely to partition to soil or sediment and exhibit resistance to leaching. epa.gov The sorption of organic compounds in soil is influenced by factors such as organic matter and clay content.

Bioaccumulation Potential in Non-Human Organisms

There is no specific information on the bioaccumulation potential of this compound in non-human organisms.

For related compounds like Guerbet alcohols, there is an indication of low potential for bioaccumulation. google.comatamanchemicals.com The potential for a substance to bioaccumulate is often related to its lipophilicity and resistance to metabolic degradation. While long-chain fatty alcohols may persist in the environment, specific data for this branched-chain ester is lacking. atamanchemicals.com

Biotransformation Studies (Non-Human)

The environmental fate and biological transformation of this compound, a complex branched-chain fatty acid ester, are primarily governed by enzymatic and microbial processes. While specific studies on this particular molecule are limited, a broader understanding can be gleaned from research on similar long-chain and branched-chain aliphatic esters.

Enzymatic Hydrolysis by Esterases in Environmental Samples

The initial and most critical step in the biotransformation of this compound in various environmental matrices is enzymatic hydrolysis. This reaction is catalyzed by a broad class of enzymes known as esterases, which are ubiquitous in aquatic and terrestrial organisms.

General Mechanism of Hydrolysis:

Esterases cleave the ester bond of this compound, yielding its constituent alcohol (methanol) and a branched-chain fatty acid (2-hexadecyloctadecanoic acid). This process significantly increases the bioavailability and subsequent metabolism of the molecule. In aquatic environments, carboxylesterases are particularly important for the hydrolysis of long-chain aliphatic esters. europa.eu These enzymes exhibit broad substrate specificity and are found in high concentrations in the tissues of fish and other aquatic organisms, facilitating rapid breakdown of ester-containing compounds. europa.eu

The general reaction can be depicted as:

This compound + H₂O --(Esterase)--> 2-Hexadecyloctadecanoic Acid + Methanol

Key Esterase Types and Their Characteristics:

| Enzyme Class | Source Organisms | Substrate Preference | Significance in Environmental Samples |

| Carboxylesterases | Fish, invertebrates, microorganisms | Broad, including long-chain aliphatic esters | Primary enzymes for initial hydrolysis in aquatic ecosystems. europa.eu |

| Lipases | Bacteria, fungi, yeasts | Primarily triglycerides, but can act on a range of esters | Important in microbial degradation of fatty acid esters in soil and water. researchgate.net |

| Cutinases | Plant pathogenic fungi | Cutin (a polyester), but also show activity on other esters | Contribute to the breakdown of plant-derived esters in soil and compost. |

While direct enzymatic studies on this compound are not available, the widespread presence and activity of these esterases in environmental samples strongly suggest that it would undergo hydrolysis, initiating its degradation pathway.

Microbial Metabolism of Branched Fatty Acid Esters

Following or concurrent with enzymatic hydrolysis, microorganisms play a pivotal role in the complete mineralization of branched-chain fatty acids and their esters. Bacteria, in particular, utilize these compounds as carbon and energy sources.

Degradation by Pseudomonas Species:

Research on the microbial degradation of commercially available saturated branched-chain fatty acids (sbc-FA), which are structurally similar to the fatty acid moiety of this compound, has provided significant insights. A study involving three strains of Pseudomonas bacteria demonstrated their capability to degrade these complex molecules. researchgate.net Pseudomonas resinovorans was particularly efficient, utilizing 89% of the starting material after 96 hours of incubation. researchgate.net

A key finding was the selective utilization of certain isomers within the sbc-FA mixture. The bacteria preferentially metabolized isostearic acid, and interestingly, the degradation process resulted in the formation of new, shorter-chain fatty acids. researchgate.net This indicates a metabolic pathway that involves the cleavage of the long carbon chain.

Metabolic Products of Branched-Chain Fatty Acid Degradation by P. resinovorans

| Incubation Time (hours) | Percentage of Methyl Isostearates | Percentage of Newly Formed Fatty Acids (C10-C16) |

| 0 | 72.4 | 0 |

| 24 | 72.2 | Not Reported |

| 48 | 63.5 | 2.2 |

| 72 | 48.1 | 11.1 |

| 96 | 41.2 | 12.9 |

| 120 | 39.2 | 11.9 |

| 168 | 39.3 | 10.2 |

Data adapted from a study on the microbial degradation of saturated branched-chain fatty acids. researchgate.net

This demonstrates that the microbial metabolism of large branched-chain fatty acids is a dynamic process leading to the formation of a variety of smaller, more readily metabolized molecules. The metabolism of this compound by environmental microbes would likely follow a similar pathway after initial hydrolysis, with the resulting 2-hexadecyloctadecanoic acid being broken down into smaller units.

Role in Ecological Processes

The introduction and subsequent biotransformation of this compound can have notable effects on ecological processes, particularly concerning microbial community dynamics and the cycling of essential elements.

Interactions with Environmental Microbiota

The presence of complex organic molecules like this compound can significantly influence the structure and function of microbial communities.

As a Selective Carbon Source:

The ability to metabolize a large, branched-chain fatty acid ester is not universal among microorganisms. Therefore, the introduction of this compound into an environment can act as a selective pressure, favoring the growth of microbial populations that possess the necessary enzymatic machinery (esterases and fatty acid degradation pathways) for its breakdown. This can lead to shifts in microbial community composition, with an increase in the abundance of genera like Pseudomonas and other bacteria known for their metabolic versatility. researchgate.netresearchgate.net

Branched-Chain Fatty Acids as Bacterial Biomarkers:

Branched-chain fatty acids themselves are recognized as important biomarkers for the presence of certain bacterial groups in environmental samples. frontiersin.org The metabolism of this compound releases a branched-chain fatty acid, which can then be incorporated into the cell membranes of other microbes or further metabolized. The profile of branched-chain fatty acids in an environment is often used to infer the structure of the microbial community. Therefore, the degradation of this compound can directly influence these biomarker profiles.

Contributions to Biogeochemical Cycles

The microbial metabolism of this compound is an integral part of the broader biogeochemical cycles, particularly the carbon cycle.

Carbon Cycling:

As a large organic molecule, this compound represents a significant pool of fixed carbon. Its microbial degradation releases this carbon back into the environment in various forms. The complete mineralization of the molecule through aerobic respiration produces carbon dioxide (CO₂), which can then be utilized by photosynthetic organisms.

The breakdown process also generates a variety of smaller organic molecules, such as the shorter-chain fatty acids observed in the Pseudomonas degradation study. researchgate.net These smaller molecules can then be assimilated by a wider range of microorganisms, effectively distributing the carbon from the original molecule throughout the microbial food web. This process of breaking down complex organic matter into simpler forms is a fundamental aspect of nutrient cycling in all ecosystems.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in exploring the three-dimensional structure and dynamics of large and complex molecules like methyl 2-hexadecyloctadecanoate.

Force Field Development for Long-Chain Branched Esters

The accurate simulation of long-chain branched esters such as this compound heavily relies on the quality of the underlying force field. Standard force fields, often parameterized for smaller or linear molecules, may not adequately capture the subtle energetic and conformational effects of long, branched alkyl chains.

Researchers have extended existing force fields like the Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA) to better represent long-chain hydrocarbons and esters. acs.orgnih.govresearchgate.net These extensions typically involve a re-parameterization of dihedral angles against high-level ab initio calculations and an adjustment of Lennard-Jones parameters to reproduce experimental bulk properties like density and heat of vaporization. acs.orgnih.govresearchgate.net For instance, the LOPLS-AA force field was extended to include alcohols and esters by fitting dihedral angles to quantum chemistry calculations and adjusting charges to improve hydration properties. acs.orgnih.govresearchgate.net

Similarly, the MM4 force field has been developed for carboxylic acids and their ester derivatives to provide more accurate future studies of lipids, which share structural similarities with long-chain branched esters. acs.org The parameterization process for MM4 involved fitting to a training set of rotational energy profiles calculated using Density Functional Theory (DFT). acs.org Such developments are crucial for obtaining reliable molecular dynamics simulations of systems containing molecules like this compound.

A summary of common force fields and their applicability to long-chain esters is presented in the table below.

| Force Field | Strengths for Long-Chain Esters | Development Methodology |

| LOPLS-AA | Improved parameters for long hydrocarbon chains and esters. acs.orgnih.govresearchgate.net | Re-parameterization of dihedral angles against ab initio data and fitting to experimental bulk properties. acs.orgnih.govresearchgate.net |

| MM4 | Specifically developed for carboxylic acids and esters, with a focus on accurate geometries and conformational energies. acs.org | Parameterized using a large training set of rotational profiles from DFT calculations. acs.org |

| GAFF | A general force field that can be used for a wide range of organic molecules, but may require specific parameterization for high accuracy with long-chain branched esters. | Parameterization against experimental and quantum mechanical data for a broad set of small organic molecules. |

| CHARMM | Widely used for biomolecular simulations, with robust parameters for lipids that can be analogous to long-chain esters. | Parameterized to reproduce experimental data on small molecules and macromolecules. |

Conformational Landscapes and Energy Minima

The ester group itself preferentially adopts a planar s-trans (or Z) conformation, which is significantly more stable than the s-cis (or E) conformation. imperial.ac.uk The energy barrier for rotation around the C-O single bond of the ester is influenced by both steric and electronic effects. imperial.ac.uk

Computational methods like conformational searches and molecular dynamics simulations can be used to explore this landscape and identify the low-energy conformers. These studies would reveal the most probable shapes the molecule adopts in the gas phase or in solution, which in turn influences its packing in the solid state and its interactions with other molecules.

Quantum Chemical Calculations

Quantum chemical calculations provide a high-accuracy description of the electronic structure and properties of molecules, offering a benchmark for force field development and a deeper understanding of reactivity and spectroscopy.

Electronic Structure and Reactivity Predictions (e.g., DFT, MP2)

Quantum chemical methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for investigating the electronic properties of molecules like this compound. rsc.orghelsinki.fi Due to the size of this molecule, a common approach is to use a hybrid method, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, where the chemically active region (the ester group) is treated with a high level of theory (e.g., QCISD(T) or MP2), and the long alkyl chains are treated with a more computationally affordable method like DFT or a molecular mechanics force field. rsc.org

These calculations can predict key electronic properties:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. For an ester, the HOMO is typically localized on the oxygen atoms of the ester group, while the LUMO is centered on the carbonyl carbon.

Electrostatic Potential: The electrostatic potential map reveals the distribution of charge within the molecule. The region around the carbonyl oxygen will be electron-rich (negative potential), while the carbonyl carbon will be electron-poor (positive potential), indicating its susceptibility to nucleophilic attack.

Reactivity Descriptors: Chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

The long alkyl chains, while primarily non-polar, will have a subtle electronic influence on the ester group through inductive effects.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical calculations can accurately predict spectroscopic properties, which are invaluable for the characterization and identification of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted with good accuracy. This is particularly useful for assigning the complex spectra of large molecules with many similar chemical environments.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.6 - 3.7 | ~51 - 52 |

| -C=O | - | ~174 - 176 |

| -CH(C₁₆H₃₃)- | ~2.2 - 2.5 | ~45 - 50 |

| -CH₂- (chain) | ~1.2 - 1.4 | ~25 - 35 |

| -CH₃ (chain end) | ~0.8 - 0.9 | ~14 |

Note: These are estimated ranges based on general values for similar long-chain esters.

IR Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) spectra. researchgate.net The most prominent feature in the IR spectrum of an ester is the strong C=O stretching vibration. spectroscopyonline.com The position of this band is sensitive to the molecular environment. The calculations can also predict the frequencies of other characteristic vibrations, such as the C-O stretching modes and the various CH bending and stretching modes of the alkyl chains. spectroscopyonline.com

Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch | ~1735 - 1750 | Strong |

| C-O Stretch (acyl-oxygen) | ~1200 - 1250 | Strong |

| C-O Stretch (alkyl-oxygen) | ~1150 - 1170 | Strong |

| CH₂/CH₃ Bending | ~1380 - 1470 | Medium |

| CH₂ Rocking | ~720 | Weak |

Note: These are estimated ranges based on general values for saturated esters. spectroscopyonline.com

Intermolecular Interactions and Self-Assembly Simulation

The long, predominantly non-polar alkyl chains of this compound suggest that its intermolecular interactions will be dominated by van der Waals forces. The large surface area of the molecule allows for significant dispersion interactions, which will be the primary driver for its condensation into liquid and solid phases.

The presence of the polar ester group introduces the possibility of dipole-dipole interactions. However, these are likely to be weaker than the cumulative van der Waals forces of the long alkyl chains.

Molecular dynamics simulations can be employed to study the self-assembly of these molecules. Given their amphiphilic nature, with a polar head (the ester group) and a large non-polar tail, they may exhibit self-assembly into ordered structures in appropriate solvents or at interfaces. This behavior is analogous to that of lipids and other long-chain amphiphiles, which can form micelles, bilayers, or other complex phases. Simulations can provide insights into the structure and dynamics of these aggregates, which are relevant to the material properties of substances rich in this compound.

Modeling of Ester-Solvent Interactions

The interaction between a solute like this compound and a solvent is fundamental to its solubility, conformation, and reactivity. Computational models can simulate these interactions, providing detailed energetic and structural information.

Molecular dynamics (MD) simulations are a key tool for this purpose. In MD, the motion of every atom in the system (the ester and the surrounding solvent molecules) is calculated over time based on a given force field. Force fields are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. For long-chain esters, force fields such as LOPLS-AA (Long-Chain Optimized Potential for Liquid Simulations-All Atom) have been developed and validated against experimental data for properties like density and heat of vaporization. acs.org These force fields are extensions of more general ones like OPLS-AA and are specifically parameterized to accurately model the behavior of long hydrocarbon chains and ester functional groups. acs.org

The interactions between the ester and solvent molecules are typically broken down into several components:

Van der Waals Interactions: These are short-range attractive and repulsive forces between non-bonded atoms. The long C34 alkyl chain of this compound would be dominated by these interactions, particularly in nonpolar solvents.

Electrostatic Interactions: These arise from the partial charges on the atoms. The ester group (-COO-) of this compound possesses a significant dipole moment, with the carbonyl oxygen being partially negative and the carbonyl carbon and ester oxygen being partially positive. These partial charges will strongly influence interactions with polar solvents.

Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can also be employed to predict the phase behavior of long-chain molecules and their mixtures. tu-dortmund.de This approach models molecules as chains of spherical segments, accounting for chain connectivity, segment-segment interactions, and association (like hydrogen bonding), though the latter is less critical for a simple ester. tu-dortmund.de

The choice of solvent dramatically affects the conformation and interactions of this compound.

In Nonpolar Solvents (e.g., hexane, cyclohexane): The dominant interactions will be dispersive forces between the long alkyl chains of the ester and the solvent molecules. The ester will likely adopt a more extended conformation to maximize these favorable interactions. The polar ester headgroup will be less solvated, which can drive self-aggregation. magtech.com.cnacs.org

In Polar Aprotic Solvents (e.g., acetone (B3395972), tetrahydrofuran): The solvent can interact with the dipole of the ester group. For instance, theoretical studies on smaller esters in such solvents show specific coordination of the solvent molecules around the ester functionality. rsc.org

In Polar Protic Solvents (e.g., ethanol (B145695), water): These solvents can act as hydrogen bond donors to the carbonyl oxygen of the ester. While esters are not as strong hydrogen bond acceptors as other functional groups, this interaction is significant. In water, the hydrophobic effect, which is the tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules, will be the dominant factor driving the behavior of the long alkyl chains.

The following table summarizes the expected dominant interactions and resulting conformational effects for this compound in different solvent types, based on general principles of computational chemistry.

| Solvent Type | Primary Ester-Solvent Interaction | Expected Conformation of Alkyl Chains |

| Nonpolar (e.g., Hexane) | Van der Waals (Dispersive) | Extended |

| Polar Aprotic (e.g., Acetone) | Dipole-Dipole | Moderately Collapsed |

| Polar Protic (e.g., Water) | Hydrophobic Effect / H-Bonding at Headgroup | Tightly Collapsed/Aggregated |

These models allow for the calculation of key thermodynamic properties such as the free energy of solvation, which quantifies how favorably the ester dissolves in a particular solvent. A more negative value indicates better solubility.

Prediction of Aggregation Behavior in Various Media

Due to its amphiphilic nature, with a small polar headgroup (the methyl ester) and a very large nonpolar tail (the C34 branched alkyl chain), this compound is expected to exhibit aggregation behavior in certain solvents. Computational methods can predict the nature of this self-assembly.

Aggregation in Nonpolar Media:

In nonpolar organic solvents, amphiphilic molecules like long-chain esters can form reverse micelles. magtech.com.cnacs.org In these structures, the polar headgroups cluster together to form a core, while the nonpolar tails extend outwards into the solvent. This arrangement minimizes the unfavorable interactions between the polar ester groups and the nonpolar solvent. magtech.com.cn

Molecular dynamics simulations can be used to model this process. By placing several ester molecules in a simulation box with a nonpolar solvent, one can observe their spontaneous aggregation and characterize the resulting structures. Key parameters that can be extracted from such simulations include:

Critical Micelle Concentration (CMC): The concentration above which aggregates start to form. While computationally demanding to determine directly, simulations can provide insights into the energetic driving forces for aggregation. researchgate.net

Aggregation Number: The average number of molecules in a single aggregate. researchgate.net

Micelle Shape and Size: Whether the aggregates are spherical, rod-like, or lamellar. Studies on similar long-chain esters have shown that factors like temperature and alkyl chain length can influence the shape of the reverse micelles. acs.org

The table below shows predicted aggregation behavior for this compound in various media, based on studies of analogous compounds.

| Medium | Expected Aggregation | Driving Force | Predicted Aggregate Morphology |

| Water | Strong Aggregation | Hydrophobic Effect | Micelles or Vesicles (bilayers) |

| Hexane | Weak to Moderate Aggregation | Dipolar interactions of ester headgroups | Reverse Micelles |

| Ethanol | Very Weak or No Aggregation | Good solvation of both head and tail | Solvated Monomers |

Aggregation in Aqueous Media:

In water, the hydrophobic effect is the primary driver for aggregation. The long, nonpolar alkyl chains of this compound will be strongly driven to associate with each other to minimize their contact with water molecules. This leads to the formation of micelles or potentially vesicles (bilayer structures), where the hydrocarbon tails form the core of the aggregate, and the polar ester headgroups are exposed to the aqueous environment.

The geometry of the resulting aggregate can be predicted by considering the packing parameter, P, which is defined as:

P = v / (a₀ lc)

where:

v is the volume of the hydrophobic tail.

a₀ is the optimal headgroup area at the aggregate-water interface.

lc is the length of the hydrophobic tail.

For this compound, the volume of the C34 tail is very large, while the methyl ester headgroup is relatively small. This would likely result in a packing parameter greater than 1, which favors the formation of vesicles or inverted micellar structures rather than simple spherical micelles.

Computational studies, including MD simulations and theoretical models like the molecular-thermodynamic theory of micellization, can provide quantitative predictions of the CMC and aggregation numbers in aqueous solutions. acs.org For long-chain nonionic surfactants, the CMC generally decreases significantly with an increase in the length of the hydrophobic chain. acs.org

Research Applications in Materials Science and Industrial Chemistry

Development as Advanced Lubricants and Functional Fluids

The branched structure of Methyl 2-hexadecyloctadecanoate suggests potential properties that are often sought after in lubricant applications, such as a low pour point and good thermal stability. However, no specific studies on its tribological performance or its formulation into industrial lubricant blends were found.

Structure-Property Relationships for Tribological Performance

Research into the tribological performance of lubricants often involves detailed analysis of how a molecule's structure affects friction and wear characteristics. For esters, factors such as chain length, branching, and the polarity of the ester group can significantly influence their performance as boundary lubricants. The long alkyl chains of this compound could theoretically provide a robust lubricating film, while the methyl branch at the alpha-position might influence its viscosity index and low-temperature fluidity. However, without specific experimental data, any discussion of its tribological properties remains speculative.

Formulation Studies in Industrial Lubricant Blends

Industrial lubricants are complex formulations, often comprising a base oil and a variety of additives to enhance performance. While fatty acid esters are sometimes used as lubricity additives or as base oils themselves, no formulation studies incorporating this compound were identified in the available literature.

Application as Phase Change Materials (PCMs) for Thermal Energy Storage

Organic materials, including long-chain esters, are a significant class of phase change materials (PCMs) used for thermal energy storage. These materials absorb and release large amounts of latent heat during their solid-liquid phase transition.

Thermal Properties for Latent Heat Storage Applications

The suitability of a material as a PCM is determined by its thermal properties, primarily its melting temperature and latent heat of fusion. For this compound, no published data on these specific thermal properties could be located. While it is expected to have a distinct melting point and a significant latent heat of fusion characteristic of long-chain organic molecules, the exact values are not documented in the searched scientific literature.

Material Compatibility and Thermal Cycling Stability

Long-term performance of PCMs requires good thermal stability over repeated melting and freezing cycles and compatibility with container materials. diva-portal.org Although studies on other fatty acid esters have shown good thermal reliability, specific data on the thermal cycling stability and material compatibility of this compound is not available.

Utilization as Chemical Intermediates and Building Blocks

The structure of this compound, featuring a reactive ester group and long alkyl chains, suggests its potential as a chemical intermediate. For example, it could be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, which could then be used in further chemical syntheses. One study detailed the synthesis of a related compound, Methyl 2-cyano-2-hexadecyloctadecanoate, which served as a precursor for a thiol. acints.com However, specific examples of the utilization of this compound as a building block in documented synthetic pathways were not found.

Precursors for Polymer Synthesis

While direct polymerization of this compound is not its primary application, its structural motifs are relevant to the synthesis of novel polymers. Long-chain branched esters are known to be valuable as internal plasticizers, modifying the properties of polymers like polyvinyl chloride (PVC) by increasing their flexibility and lowering their glass transition temperature. The incorporation of such long, branched structures can disrupt polymer chain packing, leading to softer and more pliable materials.

Furthermore, derivatives of long-chain esters can be functionalized to act as monomers. For instance, the ester group can be chemically modified to introduce polymerizable functionalities. The development of polyesters and polyamides from long-chain and branched monomers is an active area of research. mdpi.comacs.org These polymers often exhibit desirable thermal and mechanical properties, such as high melting points and good ductility, making them suitable for a range of applications. researchgate.net The introduction of long-chain branches into biodegradable polyesters has been shown to enhance their melt strength and processing characteristics. mdpi.com

| Polymer Type | Monomer Type | Potential Impact of Long-Chain Branching |

| Polyesters | Long-chain diacids and diols | Increased flexibility, lower glass transition temperature, improved processability. mdpi.comresearchgate.netnih.gov |

| Polyamides | Long-chain diamines and diacids | Enhanced solubility, modified thermal properties. mdpi.com |

| Polyolefins | Branched alpha-olefins | Altered crystallinity and mechanical properties. core.ac.ukacs.org |

Building Blocks for Complex Organic Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules with specialized functions. Its synthesis is a key step in producing compounds like 2-(Aminomethyl)-2-hexadecyloctadecane-1-thiol, which has applications in the formation of self-assembled monolayers (SAMs) on gold surfaces. tdl.org SAMs are highly ordered molecular layers that can modify surface properties such as wetting, adhesion, and corrosion resistance. The long, branched alkyl chains of the parent ester are crucial for creating a dense and stable monolayer.

The synthesis of such complex molecules often involves multiple steps, with each intermediate, including this compound, playing a critical role in achieving the final desired structure and functionality. These building blocks are essential in various fields, from electronics to biotechnology, where precise molecular architectures are required. tdl.org

Research into Bio-based and Sustainable Materials

The push towards a circular economy has intensified research into renewable and biodegradable materials. Long-chain esters like this compound are at the forefront of this movement due to their potential to be derived from natural sources and their favorable environmental profiles.

Exploration of Renewable Feedstocks for Synthesis

This compound belongs to a class of compounds known as Guerbet esters, which are derived from Guerbet alcohols. researchgate.net Guerbet alcohols are branched, primary alcohols that can be synthesized from the dimerization of smaller fatty alcohols. core.ac.uk These fatty alcohols, in turn, can be readily obtained from renewable resources such as vegetable oils and animal fats through processes like transesterification and hydrogenation. scholaris.cachesse.orgmdpi.comscielo.br

The synthesis of Guerbet alcohols from bio-based feedstocks like ethanol (B145695) is also an area of active research, offering a sustainable pathway to these valuable chemical intermediates. core.ac.ukunibo.it The use of renewable feedstocks not only reduces reliance on fossil fuels but also can lead to products with a lower carbon footprint. google.comepo.org

| Feedstock | Intermediate | Target Compound Class |

| Vegetable Oils (e.g., Palm, Soybean) | Fatty Alcohols | Guerbet Alcohols & Esters researchgate.net |

| Animal Fats | Fatty Alcohols | Guerbet Alcohols & Esters |

| Biomass (e.g., Sugars, Cellulose) | Bio-alcohols (e.g., Ethanol) | Guerbet Alcohols & Esters core.ac.ukunibo.it |

Biodegradability and Environmental Impact Assessment in Material Contexts

A significant advantage of Guerbet esters and other long-chain fatty acid esters is their biodegradability. researchgate.net The ester linkage is susceptible to hydrolysis by microorganisms, breaking the molecule down into smaller, more readily metabolized components. google.comgoogle.com The branched nature of Guerbet compounds is also reported to be compatible with biodegradation, particularly when the branches contain an even number of carbon atoms. core.ac.uk

| Compound Class | Biodegradability | Key Factors |

| Linear Alkylbenzenesulfonates (LAS) | Readily Biodegradable | Linear alkyl chain. researchgate.net |

| Branched Alkylbenzenesulfonates (ABS) | Poorly Biodegradable | Highly branched structure. researchgate.net |

| Guerbet Esters | Generally Biodegradable | Ester linkage, specific branching pattern. researchgate.netcore.ac.uk |

| Methyl-branched Fatty Acids | Biodegradable by specific microbes | Position and number of methyl branches. researchgate.net |

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Synthesis and Property Prediction

The synthesis and characterization of complex molecules like Methyl 2-hexadecyloctadecanoate are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools offer the potential to accelerate discovery and optimization processes, which traditionally rely on time-consuming trial-and-error experimentation. mdpi.com

Machine learning models, particularly neural networks, are being trained on vast databases of chemical reactions to predict suitable conditions, including catalysts, solvents, reagents, and temperatures for novel transformations. acs.org For a branched ester like this compound, ML algorithms could predict optimal conditions for its synthesis, potentially via esterification or transesterification, by learning from the outcomes of similar reactions. researchgate.net This approach can significantly reduce the experimental effort required to maximize yield and purity. researchgate.net

Furthermore, AI and ML are pivotal in predicting the physicochemical properties of new materials. mdpi.comresearchgate.net By analyzing the structural features of a molecule, these models can estimate properties such as melting point, boiling point, and solubility. For this compound, such predictive models could guide its application in various fields by forecasting its behavior without the need for initial synthesis and physical measurement. mdpi.com

Table 1: Applications of Machine Learning in Chemical Synthesis and Prediction

| ML Model/Technique | Application in Chemical Synthesis | Relevance for this compound |

| Neural Networks | Predicts reaction conditions (catalyst, solvent, temperature) from reactant and product structures. acs.org | Optimization of synthesis protocols to improve yield and efficiency. |

| Random Forest | Used for modeling and predicting reaction rate constants and physicochemical properties. researchgate.net | Prediction of kinetic parameters for synthesis and physical properties. |

| eXtreme Gradient Boosting (XGB) | Develops models for predicting reaction outcomes and constants, often in hybrid models. researchgate.net | Enhancing the accuracy of synthesis outcome predictions. |

| Quantitative Structure-Property Relationship (QSPR) | Relates molecular structure to physical and chemical properties using statistical modeling. ucla.edu | Forecasting properties like viscosity, thermal stability, or solubility. |

Advanced Spectroscopic Probes for In-Situ Monitoring of Reactions and Processes

The synthesis of esters is well-suited for monitoring using Process Analytical Technology (PAT), which involves the use of advanced spectroscopic probes for real-time, in-situ analysis of chemical reactions. This approach provides detailed kinetic and mechanistic data that is often missed by traditional offline analysis.

Techniques such as Raman, Near-Infrared (NIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are increasingly used to monitor esterification reactions. researchgate.net Fiber-optic Raman spectroscopy, for instance, can track the concentration of reactants and products in real-time, even in turbid reaction mixtures, making it suitable for monitoring enzyme-catalyzed syntheses. researchgate.net Similarly, in-line NIR and at-line NMR have been successfully used to follow the progress of esterification, providing a continuous stream of data on the reaction's status. researchgate.net For the synthesis of this compound, these tools could be employed to precisely determine the reaction endpoint, identify the formation of intermediates, and optimize process parameters for industrial-scale production.

In-situ NMR, particularly using probes for nuclei like ³¹P or ¹¹B in specific systems, can reveal detailed microstructural changes during polymerization and transesterification, offering a model for how specialized NMR techniques could be adapted to study complex ester formation. utwente.nlmdpi.com

Table 2: Comparison of Spectroscopic Probes for In-Situ Reaction Monitoring

| Spectroscopic Probe | Principle | Advantages for Esterification Monitoring | Potential Limitations |

| Raman Spectroscopy | Measures vibrational modes of molecules based on inelastic scattering of monochromatic light. researchgate.net | High chemical specificity, water is a weak scatterer, suitable for aqueous and non-aqueous systems, fiber-optic probes enable remote monitoring. researchgate.netresearchgate.net | Fluorescence interference can be an issue, may have lower sensitivity for some components. |

| Near-Infrared (NIR) Spectroscopy | Measures molecular overtone and combination vibrations. researchgate.net | Non-destructive, rapid data acquisition, excellent for monitoring bulk properties and major components. researchgate.net | Broad, overlapping spectral bands can make data interpretation complex, requiring chemometrics. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. utwente.nl | Provides detailed structural and quantitative information, can identify and quantify all components simultaneously. researchgate.netutwente.nl | Lower sensitivity, higher equipment cost, at-line or flow-through setup is often required. researchgate.net |

| Mid-Infrared (MIR) Spectroscopy | Measures fundamental molecular vibrations. strath.ac.uk | Highly specific "fingerprint" region for identifying compounds. mdpi.com | Water absorption can be strong, attenuated total reflectance (ATR) probes often necessary for aqueous solutions. strath.ac.uk |

Exploration of Chiral Properties and Enantioselective Synthesis of Branched Esters

The structure of this compound features a chiral center at the C-2 position, where the methyl group is attached. This means the molecule can exist as two non-superimposable mirror images, or enantiomers. The biological and material properties of chiral molecules can differ significantly between enantiomers. nih.gov Therefore, the development of methods for the enantioselective synthesis of branched esters is a critical area of future research.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved through asymmetric catalysis, using chiral catalysts (e.g., rhodium-based complexes) or chiral auxiliaries derived from natural products like amino acids. nih.govnih.gov For example, rhodium-catalyzed asymmetric addition of carboxylic acids to allenes has been shown to produce valuable branched allylic esters with high enantioselectivity. nih.gov While a specific method for this compound has not been detailed, these established strategies provide a clear pathway for future synthetic efforts. nih.govacs.org The ability to synthesize enantiomerically pure (R)- and (S)-Methyl 2-hexadecyloctadecanoate would allow for the investigation of how chirality influences its physical properties and its interactions in biological and environmental systems.

Interdisciplinary Studies on this compound in Complex Environmental Systems

Long-chain and branched esters can be introduced into the environment through both natural and anthropogenic pathways. researchgate.netinchem.org Understanding the fate, transport, and ecological impact of this compound requires interdisciplinary research that combines environmental chemistry, microbiology, and toxicology.

Phthalate esters, which are ubiquitous environmental contaminants, serve as a model for studying the environmental behavior of industrial esters. researchgate.netfrontiersin.org Studies on these compounds show they can be found in water, soil, and sediments, and their biodegradation is a key removal process. researchgate.net Future research on this compound would likely involve:

Developing sensitive analytical methods to detect its presence in environmental matrices like water and soil.

Conducting biodegradation studies using microbial consortia from various environments to identify metabolic pathways and determine its persistence.

Investigating potential bioaccumulation in aquatic or terrestrial organisms.

Assessing ecotoxicity to understand its potential impact on key environmental species.

Such studies are crucial for a comprehensive risk assessment and for understanding the lifecycle of this compound if it were to be produced and used on a larger scale.

Development of Novel Analytical Platforms for Ultra-Trace Detection and Characterization

The detection and characterization of specific lipid isomers like this compound in complex mixtures (e.g., biological tissues, environmental samples) present a significant analytical challenge. This necessitates the development of novel analytical platforms capable of ultra-trace detection and unambiguous structural identification.

Advanced mass spectrometry (MS) techniques are at the forefront of this effort. Tandem mass spectrometry (MS/MS) is particularly powerful for distinguishing between isomers. acs.orgnih.gov A promising technique is Covalent Adduct Chemical Ionization (CACI)-MS/MS, which has been successfully used for the rapid and unambiguous identification of unsaturated fatty acid methyl esters (FAME) at parts-per-million levels in complex natural products like milk fat. acs.orgnih.gov This method allows for the precise determination of structural features, which would be essential for confirming the identity of this compound against other long-chain esters.

The development of such high-sensitivity, high-selectivity platforms is a prerequisite for advancing research in all the areas mentioned above, from monitoring its synthesis and exploring its chiral properties to studying its environmental footprint.

Table 3: Advanced Analytical Platforms for Trace Ester Detection

| Analytical Technique | Principle | Application for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas stream, which are then ionized and detected by mass. | Standard method for separating and identifying fatty acid methyl esters; can quantify the compound in various matrices. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid stream before mass analysis. | Suitable for less volatile or thermally labile esters; allows for analysis of complex mixtures with minimal sample preparation. |

| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis to fragment ions and obtain detailed structural information. acs.org | Unambiguous identification and structural elucidation, distinguishing it from isomeric compounds. |

| Covalent Adduct Chemical Ionization (CACI)-MS/MS | A specialized MS/MS technique that forms covalent adducts to facilitate structural characterization of analytes like FAMEs. acs.orgnih.gov | High-sensitivity and high-confidence identification and characterization at ultra-trace levels in complex samples. acs.org |

Q & A

Q. What are the recommended analytical techniques for characterizing Methyl 2-hexadecyloctadecanoate purity and structural integrity?

- Methodological Answer : Characterization should combine nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., identifying ester carbonyl signals at ~170 ppm in NMR) and mass spectrometry (MS) for molecular weight validation. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certified standards (e.g., deuterated analogs like Methyl hexadecanoate-d) is critical for purity assessment . For reproducibility, use internal standards to correct for instrument drift and matrix effects.

Q. How can researchers ensure accurate quantification of this compound in complex lipid mixtures using chromatographic methods?

- Methodological Answer : Employ isotope-labeled internal standards (e.g., deuterated methyl esters) to account for extraction efficiency and ionization variability in GC-MS or LC-MS workflows. Calibration curves should span expected concentration ranges, and method validation must include recovery experiments (spiked samples) and precision testing (intra-day/inter-day replicates). Cross-validate results with orthogonal techniques like thin-layer chromatography (TLC) coupled with densitometry .

Advanced Research Questions

Q. What experimental strategies are effective in resolving discrepancies in reported physicochemical properties of this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables causing inconsistencies (e.g., solvent polarity, temperature, or instrument calibration). Replicate conflicting experiments under standardized conditions, and perform sensitivity analyses to isolate critical parameters. For example, discrepancies in melting points may arise from polymorphic forms; use differential scanning calorimetry (DSC) with controlled heating rates to assess phase transitions. Meta-analytical frameworks (e.g., dose-response models) can statistically harmonize heterogeneous datasets .

Q. How should researchers design stability studies to evaluate the degradation pathways of this compound under varying environmental conditions?

- Methodological Answer : Use accelerated stability testing by exposing the compound to stressors (e.g., UV light, humidity, oxidative agents) and monitor degradation via HPLC-UV or GC-FID. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard storage conditions. For mechanistic insights, employ high-resolution MS to identify degradation products and propose reaction pathways (e.g., hydrolysis of the ester bond or oxidation of alkyl chains) .

Q. What protocols are recommended for assessing the safety and toxicity profile of this compound in biological studies?

- Methodological Answer : Follow hazard assessment frameworks outlined in Regulation (EC) 1272/2008, leveraging in silico tools (e.g., QSAR models) for preliminary toxicity predictions. Where experimental data is lacking, apply a weight-of-evidence approach using structurally similar compounds (e.g., methyl palmitate) and expert judgment. In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) should precede in vivo studies to minimize ethical concerns .

Data Contradiction and Validation

Q. How can researchers address conflicting data on the solubility of this compound in polar vs. nonpolar solvents?